molecular formula C20H25N3O2 B10978300 N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide

N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide

Cat. No.: B10978300
M. Wt: 339.4 g/mol
InChI Key: GKRXRCVUZWOWIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide is a complex organic compound that features a piperidine ring, an indole moiety, and a cyclobutylcarbonyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine ring, a common structural motif in many pharmaceuticals, suggests that this compound may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine. This step often requires the use of a strong base and a cyclizing agent under controlled temperature conditions.

    Attachment of the Cyclobutylcarbonyl Group: The cyclobutylcarbonyl group can be introduced via an acylation reaction. This step typically involves the use of cyclobutanecarbonyl chloride and a base such as triethylamine to facilitate the reaction.

    Indole Synthesis and Coupling: The indole moiety can be synthesized through a Fischer indole synthesis or other suitable methods. The final coupling of the indole with the piperidine intermediate is achieved through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, concentration), and employing continuous flow techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the piperidine ring or the indole moiety using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl group or the indole ring, using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. These targets could include:

    Receptors: Binding to and modulating the activity of certain receptors, such as G-protein coupled receptors (GPCRs).

    Enzymes: Inhibiting or activating enzymes involved in key biological pathways.

    Pathways: Modulating signaling pathways that regulate cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl-2-methoxy-2-phenylacetamide: Similar structure with a pyrazole ring instead of an indole.

    N-(piperidin-4-yl)benzamide derivatives: Similar piperidine core with different substituents.

Uniqueness

N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide is unique due to its specific combination of a piperidine ring, an indole moiety, and a cyclobutylcarbonyl group. This unique structure may confer distinct pharmacological properties and biological activities compared to other similar compounds.

Properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

N-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C20H25N3O2/c1-22-13-17(16-7-2-3-8-18(16)22)19(24)21-15-9-11-23(12-10-15)20(25)14-5-4-6-14/h2-3,7-8,13-15H,4-6,9-12H2,1H3,(H,21,24)

InChI Key

GKRXRCVUZWOWIO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NC3CCN(CC3)C(=O)C4CCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.